8-Cyclohexyl-8-oxooctanoic acid

Description

Contextualization within Lipid and Fatty Acid Derivative Research

8-Cyclohexyl-8-oxooctanoic acid fits within the broad category of modified fatty acids. Fatty acids are fundamental to numerous biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules. The introduction of a cyclohexyl ring and a ketone group to an octanoic acid backbone creates a molecule that can mimic natural fatty acids while introducing unique steric and electronic features.

The structural similarity of this compound to medium-chain fatty acids suggests its potential involvement in lipid metabolism. Research on analogous compounds, such as 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, has demonstrated the utility of such modified fatty acids as radiotracers for evaluating fatty acid metabolism in vital organs like the liver. nih.gov These studies indicate that the core octanoic acid chain can be recognized by the enzymatic machinery responsible for beta-oxidation. nih.gov The presence of the bulky cyclohexyl group, however, may modulate this process, potentially making this compound a tool to probe the substrate specificity and kinetics of fatty acid metabolic enzymes.

Furthermore, long-chain keto acids, a class to which this compound belongs, have been investigated for their biological activities. For instance, certain long-chain alpha-keto amides have been shown to be inhibitors of lipases, enzymes that play a crucial role in the digestion and metabolism of fats. nih.gov This raises the possibility that this compound and its derivatives could be explored for similar inhibitory activities, with potential applications in the study and management of metabolic disorders.

Emergence as a Chemical Entity in Synthetic and Medicinal Chemistry Research

The synthesis of this compound can be approached through various established organic chemistry methodologies. General strategies for the synthesis of long-chain keto acids often involve the coupling of a Grignard reagent derived from a protected halo-acid with a cyclohexyl-containing electrophile, or the oxidation of a corresponding secondary alcohol. While specific high-yield synthetic routes for this compound are not extensively documented in publicly available literature, the synthesis of related keto acids is well-established. nih.gov

From a medicinal chemistry perspective, the cyclohexyl moiety is a highly valued structural motif. pharmablock.com It is often incorporated into drug candidates to enhance their pharmacological properties. The cyclohexyl group can serve as a bioisostere for other chemical groups, such as a phenyl or a t-butyl group, offering a three-dimensional structure that can lead to improved binding affinity and selectivity for a target protein. pharmablock.com Its non-planar, saturated nature can also confer greater metabolic stability compared to aromatic rings. azjm.org

The presence of the cyclohexyl group in this compound, therefore, suggests its potential as a scaffold or intermediate in the development of new therapeutic agents. For example, cyclohexane (B81311) derivatives have been successfully utilized in the design of potent inhibitors for enzymes such as gamma-secretase, which is implicated in Alzheimer's disease. nih.gov The carboxylic acid functionality of this compound provides a convenient handle for further chemical modification, allowing for its conjugation to other molecules of interest.

Significance as a Building Block and Modulator in Complex Biomolecular Systems

The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone, makes it a versatile building block for the construction of more complex molecular architectures. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid halides, enabling its covalent attachment to proteins, polymers, or other small molecules. This makes it a potential candidate for use as a molecular probe or a linker in chemical biology studies.

The ketone group also offers a site for chemical ligation, for example, through the formation of hydrazones or oximes. This dual functionality allows for the orthogonal derivatization of the molecule, a valuable feature in the assembly of intricate molecular systems.

As a modulator, the unique combination of a flexible aliphatic chain and a rigid cyclohexyl ring could allow this compound to interact with biological macromolecules in specific ways. It could potentially bind to fatty acid binding proteins or other lipid-interacting domains, and through the cyclohexyl group, influence the conformation or function of these proteins. The exploration of such interactions is a promising area for future research.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H24O3 | nih.gov |

| Molecular Weight | 240.34 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 898766-75-1 | nih.gov |

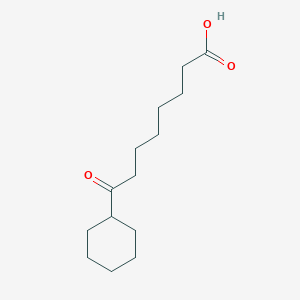

| Canonical SMILES | C1CCC(CC1)C(=O)CCCCCCC(=O)O | nih.gov |

| InChI Key | RDRFZPRBCJRPCU-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

8-cyclohexyl-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h12H,1-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRFZPRBCJRPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645355 | |

| Record name | 8-Cyclohexyl-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-75-1 | |

| Record name | η-Oxocyclohexaneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Cyclohexyl-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 8 Cyclohexyl 8 Oxooctanoic Acid

Strategic Synthesis Pathways for 8-Cyclohexyl-8-oxooctanoic Acid

Due to the absence of a well-documented, direct synthetic route for this compound in publicly available scientific literature, a plausible multi-step synthesis is proposed based on established principles of organic chemistry. The proposed pathway involves the acylation of a suitable cyclohexane (B81311) precursor followed by functional group manipulations.

The logical precursors for the synthesis of this compound are a cyclohexane derivative that can act as a nucleophile or an electrophile and a C8 carboxylic acid derivative. A feasible approach involves the use of cyclohexanecarbonyl chloride and a protected form of 7-bromoheptanoic acid.

Cyclohexanecarbonyl chloride can be readily prepared from cyclohexanecarboxylic acid by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. pearson.com Cyclohexanecarboxylic acid itself is commercially available or can be synthesized by the hydrogenation of benzoic acid.

Protected 7-bromoheptanoic acid , such as its methyl or ethyl ester, is also a key precursor. The ester group serves as a protecting group for the carboxylic acid functionality to prevent unwanted side reactions during the formation of the carbon-carbon bond. These halogenated fatty acid esters are accessible through various synthetic methods, often starting from the corresponding lactone or diol.

| Precursor | Starting Material | Reagents for Preparation |

| Cyclohexanecarbonyl chloride | Cyclohexanecarboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| Methyl 7-bromoheptanoate | 7-Bromoheptanoic acid | Methanol (CH₃OH), Acid catalyst (e.g., H₂SO₄) |

A potential synthetic route could involve a Grignard reaction or a Gilman coupling to form the C-C bond between the cyclohexyl moiety and the octanoic acid backbone.

Proposed Synthetic Pathway:

Grignard Reagent Formation: Cyclohexylmagnesium bromide would be prepared by reacting bromocyclohexane with magnesium turnings in an anhydrous ether solvent.

Acylation with a Protected Dicarboxylic Acid Derivative: The Grignard reagent would then be reacted with a suitable derivative of suberic acid (octanedioic acid), such as suberic acid monomethyl ester chloride. This would introduce the eight-carbon chain with a protected carboxylic acid at the terminus.

Hydrolysis: The final step would be the hydrolysis of the methyl ester under acidic or basic conditions to yield the free carboxylic acid, this compound.

An alternative, and perhaps more controlled, approach would be a Friedel-Crafts-type acylation , although this is not typically effective with saturated rings like cyclohexane under standard conditions. beilstein-journals.orgnih.govsigmaaldrich.com However, under specific catalytic conditions, such reactions might be feasible. A more plausible acylation would involve the reaction of cyclohexanecarbonyl chloride with a suitable nucleophile derived from a protected 7-halo-heptanoic acid. google.com

Mechanistic Considerations: The key step in the proposed Grignard-based synthesis is the nucleophilic attack of the cyclohexyl Grignard reagent on the electrophilic carbonyl carbon of the suberic acid derivative. The reaction is typically carried out at low temperatures to minimize side reactions. The subsequent hydrolysis of the ester is a standard procedure in organic synthesis.

Optimizing the yield and purity of this compound would involve careful control of reaction conditions at each step.

Grignard Reaction: The formation and reaction of the Grignard reagent must be conducted under strictly anhydrous conditions to prevent quenching of the reagent. The choice of solvent (e.g., diethyl ether, tetrahydrofuran) can also influence the reaction rate and yield. The temperature should be carefully controlled during the addition of the acyl chloride to prevent side reactions.

Purification: Purification of the intermediate ester and the final product would likely involve column chromatography on silica gel. The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Hydrolysis: The conditions for ester hydrolysis (e.g., concentration of acid or base, reaction time, and temperature) need to be optimized to ensure complete conversion without causing degradation of the product.

| Step | Key Parameters for Optimization | Potential Challenges |

| Grignard Reagent Formation | Anhydrous conditions, quality of magnesium, solvent choice | Quenching of the Grignard reagent by moisture or protic impurities |

| Acylation | Low temperature, slow addition of electrophile, stoichiometry | Over-addition of the Grignard reagent, side reactions |

| Ester Hydrolysis | Choice of acid or base, reaction time, temperature | Incomplete hydrolysis, degradation of the product |

| Purification | Choice of chromatographic conditions (solvent system, stationary phase) | Difficulty in separating the product from closely related impurities |

Chemical Modifications and Structure-Driven Analog Design

The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone, allows for a wide range of chemical modifications. These modifications can be used to generate a library of analogs for structure-activity relationship (SAR) studies.

The carboxylic acid group is a prime site for derivatization to modulate properties such as solubility, polarity, and biological activity.

Esterification: The carboxylic acid can be converted to a variety of esters by reaction with different alcohols under acidic conditions (Fischer esterification) or by using coupling agents. acs.org This can be used to prepare methyl, ethyl, or more complex esters.

Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) can yield a diverse range of amides. nih.govnih.govlibretexts.org This allows for the introduction of various substituents on the nitrogen atom.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 8-cyclohexyl-8-oxooctan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

| Derivative Type | Reagents | Potential Functional Groups Introduced |

| Esters | Alcohols (R-OH), Acid catalyst or Coupling agents | Alkoxy (-OR) |

| Amides | Amines (R-NH₂ or R₂NH), Coupling agents | Amino (-NHR or -NR₂) |

| Alcohols | Reducing agents (e.g., LiAlH₄) | Hydroxyl (-OH) |

The cyclohexyl ring offers another site for modification, which can influence the lipophilicity and steric profile of the molecule.

Reduction of the Ketone: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), yielding 8-cyclohexyl-8-hydroxyoctanoic acid. wikipedia.orgacs.orgwikipedia.org This introduces a new chiral center, allowing for the synthesis of stereoisomers.

Alkylation: Alkylation of the cyclohexyl ring itself is challenging but could potentially be achieved through radical reactions or by using an unsaturated cyclohexene precursor followed by alkylation and hydrogenation. acs.orggoogle.com This would allow for the introduction of methyl or other alkyl groups at various positions on the ring.

Ring Opening/Contraction: More drastic modifications could involve oxidative cleavage of the cyclohexyl ring to generate dicarboxylic acid derivatives or ring contraction to cyclopentyl analogs, though these would be synthetically demanding.

| Modification Type | Reagents/Strategy | Resulting Structural Change |

| Ketone Reduction | Sodium borohydride (NaBH₄) | Conversion of ketone to secondary alcohol |

| Ring Alkylation | Radical initiators and alkylating agents on a cyclohexene precursor | Introduction of alkyl substituents on the ring |

Elaboration of the Octanoic Acid Backbone

The octanoic acid backbone of this compound offers numerous possibilities for chemical modification to fine-tune the molecule's properties for specific applications. These modifications can alter the length, rigidity, and polarity of the linker, which is crucial when this molecule is incorporated into larger, bioactive constructs. While specific research on the elaboration of this particular molecule's backbone is not prevalent, general strategies for modifying long-chain carboxylic acids can be applied.

Key modifications could include:

Homologation and Dehomologation: Standard chain extension or shortening techniques can be employed to modulate the length of the octanoic acid chain.

Introduction of Heteroatoms: The carbon chain can be interspersed with heteroatoms such as oxygen or nitrogen to create ether or amine functionalities. This can enhance the solubility and conformational flexibility of the molecule.

Functional Group Interconversion: The terminal carboxylic acid can be converted into other functional groups like esters, amides, or alcohols, providing different attachment points or altering the molecule's reactivity.

Introduction of Rigidity: The incorporation of double or triple bonds, or small cyclic moieties within the octanoic acid chain, can introduce conformational constraints.

These elaborations are critical for optimizing the spatial orientation and physicochemical properties of the resulting complex molecules.

| Modification Strategy | Potential Reagents and Conditions | Anticipated Outcome |

| Chain Extension (Homologation) | Arndt-Eistert synthesis; Malonic ester synthesis | Increased linker length |

| Introduction of Ether Linkage | Williamson ether synthesis on a diol precursor | Enhanced flexibility and solubility |

| Amide Formation | Coupling with amines using carbodiimide chemistry (e.g., EDC, DCC) | Introduction of amide bonds for peptidomimetic structures |

| Reduction of Ketone | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Conversion of the ketone to a secondary alcohol |

This table presents hypothetical elaboration strategies based on general organic synthesis principles, as direct experimental data for this compound is limited.

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound, with its reactive carboxylic acid terminus and the potential for further functionalization, makes it a candidate for incorporation into larger and more complex molecular structures.

Role as a Linker in Bifunctional Molecules (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The nature of the linker—its length, rigidity, and composition—profoundly influences the efficacy of the PROTAC.

The design of PROTAC linkers often involves a systematic variation of their length and composition to optimize the formation of a stable and productive ternary complex. The octanoic acid backbone of this compound is well-suited for such systematic modifications.

| Linker Feature | Potential Contribution of this compound | Rationale |

| Length | Provides a significant and adjustable separation between the two ends of the bifunctional molecule. | The eight-carbon chain offers a substantial reach, which can be crucial for bridging the target protein and the E3 ligase. |

| Flexibility | The aliphatic chain allows for conformational freedom. | This flexibility can facilitate the optimal orientation of the two binding ligands for effective ternary complex formation. |

| Lipophilicity | The cyclohexyl group and the long carbon chain contribute to the molecule's nonpolar character. | This can influence cell membrane permeability and solubility properties of the resulting PROTAC. |

| Chemical Handle | The terminal carboxylic acid serves as a versatile point of attachment. | Allows for standard and efficient coupling chemistries to synthesize the final PROTAC molecule. |

This table outlines the potential role of this compound in PROTACs based on its structural characteristics, in the absence of specific experimental data.

Integration into Peptidomimetic Structures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of non-peptidic scaffolds is a common strategy in the design of peptidomimetics.

There is currently no specific literature available on the integration of this compound into peptidomimetic structures. However, its keto-acid functionality presents interesting possibilities. The carboxylic acid can be used to form an amide bond with the N-terminus of a peptide or an amino acid, while the ketone group could serve as a bioisostere for a peptide bond or engage in specific interactions with a biological target.

The long aliphatic chain could also be used to mimic the side chain of a large amino acid or to introduce a lipophilic element to enhance membrane permeability. The design of peptidomimetics often involves creating scaffolds that can project functional groups in a specific three-dimensional arrangement to mimic the key interactions of a natural peptide with its receptor. The conformational flexibility of the octanoic acid chain, combined with the bulk of the cyclohexyl group, could be exploited in such designs.

Molecular Interactions and Mechanistic Elucidation of 8 Cyclohexyl 8 Oxooctanoic Acid and Its Analogs

Membrane Interactions and Cellular Permeation Mechanisms

Role as an Intracellular Permeation Enhancing Agent

While specific studies on 8-cyclohexyl-8-oxooctanoic acid as an intracellular permeation enhancing agent are not extensively available in publicly accessible literature, its structural features—a lipophilic cyclohexyl ring and a carboxylic acid group—suggest a potential role in facilitating the transport of molecules across cellular membranes. Permeation enhancers, or penetration enhancers, are compounds that reversibly decrease the barrier resistance of the skin or other biological membranes, allowing for increased flux of a co-administered substance.

The mechanism of action for many permeation enhancers involves the disruption of the highly ordered structure of the stratum corneum, the outermost layer of the skin. It is hypothesized that this compound could interact with the intercellular lipid matrix of the stratum corneum. The lipophilic cyclohexyl moiety would likely partition into the lipid bilayers, while the carboxylic acid group could interact with the polar head groups of the lipids or associated proteins. This dual interaction could lead to a transient disorganization of the lipid lamellae, creating temporary channels or increasing the fluidity of the membrane, thereby allowing other molecules to pass through more easily.

Membrane Destabilization Properties

The destabilization of cellular membranes is a key mechanism by which many permeation enhancers exert their effects. For this compound, its amphiphilic nature is critical to this property. The molecule possesses both a hydrophobic component (the cyclohexyl and octanoic acid chain) and a hydrophilic component (the carboxylic acid head). This structure allows it to insert into the lipid bilayer of cell membranes.

Once inserted, these molecules can disrupt the packing of the phospholipid tails, leading to an increase in membrane fluidity and permeability. This disruption can be conceptualized as creating "pores" or transient defects in the membrane structure. Studies on similar long-chain fatty acids have shown that they can integrate into the lipid bilayer, causing a disordering effect that facilitates the passage of other molecules. The presence of the bulky cyclohexyl group at the end of the acyl chain of this compound could further contribute to this destabilization by creating steric hindrance and preventing the ordered packing of adjacent lipid molecules.

Impact on Membrane Potential and Integrity

The integrity and electrochemical potential of a cell membrane are crucial for its function. While direct studies on the impact of this compound on membrane potential are scarce, the actions of similar amphiphilic molecules provide some insights. By inserting into the lipid bilayer and disrupting its structure, such molecules can affect the activity of membrane-bound proteins, including ion channels and pumps that are responsible for maintaining the membrane potential.

An increase in membrane fluidity can alter the conformational dynamics of these proteins, potentially leading to a change in ion transport and, consequently, a depolarization or hyperpolarization of the membrane. Furthermore, significant disruption of the membrane's barrier function can lead to a non-specific leakage of ions across the membrane, which would dissipate the electrochemical gradient and compromise membrane integrity. The extent of this impact would likely be dependent on the concentration of this compound.

Structural Basis of Molecular Interactions

The specific molecular interactions of this compound with biological macromolecules, such as proteins and lipids, are dictated by its chemical structure. These interactions are primarily non-covalent in nature.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The molecular interactions of this compound are governed by a combination of non-covalent forces:

Hydrogen Bonding: The carboxylic acid group is a key site for hydrogen bonding. It can act as both a hydrogen bond donor (through the hydroxyl group) and a hydrogen bond acceptor (through the carbonyl oxygen). This allows it to interact with polar head groups of lipids, the aqueous environment, and with polar amino acid residues in protein binding sites. The ketone group within the octanoic acid chain also provides an additional hydrogen bond acceptor site.

These non-covalent interactions are summarized in the table below:

| Interaction Type | Molecular Moiety of this compound | Potential Interacting Partner |

| Van der Waals Forces | Cyclohexyl ring, Octanoic acid chain | Lipid acyl chains, Hydrophobic amino acids |

| Hydrogen Bonding (Donor) | Carboxylic acid (-OH) | Water, Polar lipid head groups, Amino acid side chains (e.g., Asp, Glu, Ser) |

| Hydrogen Bonding (Acceptor) | Carboxylic acid (C=O), Ketone (C=O) | Water, Polar lipid head groups, Amino acid side chains (e.g., Arg, Lys, His) |

Identification of Key Residues and Binding Motifs

While specific protein targets of this compound have not been extensively characterized in the available literature, general principles of ligand-protein interactions can provide insights into the types of amino acid residues that would likely be involved in its binding.

Given its structure, the binding pocket for this compound in a target protein would likely possess both hydrophobic and polar characteristics.

Hydrophobic Interactions: The cyclohexyl ring and the aliphatic chain would favor interactions with nonpolar amino acid residues that can form a hydrophobic pocket. These could include residues such as Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan.

Polar/Charged Interactions: The terminal carboxylic acid would be crucial for anchoring the molecule within the binding site through hydrogen bonds or ionic interactions. Key residues for this would include positively charged amino acids like Arginine and Lysine, or polar residues such as Serine, Threonine, and Tyrosine. The ketone group could also form hydrogen bonds with suitable donor groups.

An illustrative table of potential interacting residues is provided below:

| Interacting Residue Type | Example Amino Acids | Likely Interaction with this compound Moiety |

| Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine | Cyclohexyl ring and Octanoic acid chain |

| Positively Charged | Arginine, Lysine | Carboxylic acid group (ionic interaction/hydrogen bonding) |

| Polar (uncharged) | Serine, Threonine, Asparagine, Glutamine | Carboxylic acid and Ketone groups (hydrogen bonding) |

Further experimental and computational studies, such as X-ray crystallography, NMR spectroscopy, and molecular docking simulations, would be necessary to definitively identify the specific protein targets and the precise binding motifs for this compound.

Structure Activity Relationship Sar Studies of 8 Cyclohexyl 8 Oxooctanoic Acid Derivatives

Influence of the Cyclohexyl Moiety on Biological Activity and Specificity

The cyclohexyl group in 8-Cyclohexyl-8-oxooctanoic acid is a key lipophilic moiety that can significantly influence the compound's interaction with biological targets. Its size, shape, and lack of aromaticity are defining features that dictate its role in molecular recognition.

Key Research Findings:

Lipophilic Interactions: The non-polar nature of the cyclohexyl ring allows it to fit into hydrophobic pockets within enzyme active sites or receptor binding sites. This interaction is often crucial for the initial binding and anchoring of the molecule to its target.

Steric Bulk and Conformational Rigidity: The three-dimensional structure of the cyclohexyl ring provides steric bulk that can enhance binding affinity and selectivity. Unlike a linear alkyl chain, the cyclohexyl group has a more defined and rigid conformation, which can be advantageous for fitting into specific binding pockets.

Comparison with Aromatic Rings: Replacing the cyclohexyl group with an aromatic ring, such as a phenyl group, can lead to significant changes in biological activity. While a phenyl ring can also engage in hydrophobic interactions, it offers the additional possibility of pi-stacking interactions, which may or may not be favorable depending on the target's amino acid composition. Studies on other molecular scaffolds have shown that such substitutions can drastically alter potency and selectivity. mdpi.com

Ring Size Variation: The size of the cycloalkyl ring can also be a critical determinant of activity. Altering the ring from a cyclohexyl to a cyclopentyl or cycloheptyl moiety would change the steric profile and could impact how well the molecule fits into its binding site. Studies on cyclic 2-nitroalkanones have demonstrated that ring size can influence chemical properties like tautomerism, which in turn could affect biological activity.

Table 1: Hypothetical Influence of Cyclohexyl Moiety Modifications on Biological Activity

| Modification | Potential Effect on Biological Activity | Rationale |

| Replacement with Phenyl | Altered potency and selectivity | Introduction of aromaticity allows for different types of interactions (e.g., pi-stacking). |

| Replacement with Cyclopentyl | Decreased or increased affinity | Smaller ring size may improve fit in some binding pockets while being too small for others. |

| Replacement with Cycloheptyl | Decreased or increased affinity | Larger ring size may provide better occupancy of a large hydrophobic pocket or cause steric hindrance. |

| Introduction of Substituents | Enhanced binding or steric clash | Substituents on the cyclohexyl ring can provide additional contact points or lead to unfavorable interactions. |

Impact of Alkyl Chain Length and Branching on Target Affinity and Potency

The octanoic acid chain in this compound serves as a flexible linker connecting the cyclohexyl moiety and the carboxylic acid group. Its length and conformation are critical for correctly positioning these key functional groups for optimal interaction with a biological target.

Key Research Findings:

Optimal Length for Binding: The length of the alkyl chain is often finely tuned to the dimensions of the binding site. A shorter or longer chain could misalign the terminal functional groups, leading to a loss of affinity.

Flexibility and Entropy: While some flexibility is necessary for the molecule to adopt an optimal binding conformation, excessive flexibility can be entropically unfavorable upon binding. Introducing rigidity, for instance, through double bonds or branching, can sometimes enhance potency.

Branching: The introduction of alkyl branches on the chain can have a profound impact on activity. Branching can increase steric hindrance, which may either be beneficial for selectivity or detrimental to binding. It can also influence the metabolic stability of the compound.

Table 2: Postulated Effects of Alkyl Chain Modifications on Target Affinity

| Modification | Potential Effect on Target Affinity | Rationale |

| Shortening the Chain | Decreased affinity | May fail to bridge the distance between key interaction points in the binding site. |

| Lengthening the Chain | Decreased affinity or altered binding mode | May cause steric clashes or position the terminal groups sub-optimally. |

| Introducing Double Bonds | Increased rigidity and altered conformation | Can lock the molecule into a more favorable binding conformation. |

| Adding Methyl Branches | Increased or decreased affinity | Can provide additional hydrophobic interactions or lead to steric hindrance. |

Significance of the Keto Group Position and Reactivity

Key Research Findings:

Hydrogen Bonding: The oxygen atom of the keto group is a hydrogen bond acceptor and can form crucial hydrogen bonds with donor groups (e.g., -NH or -OH) on amino acid residues within the binding site.

Positional Importance: The position of the keto group is critical. Moving it to a different position along the alkyl chain would alter the geometry of its interaction with the target, likely affecting binding affinity. Keto acids are classified based on the position of the keto group relative to the carboxylic acid (alpha, beta, gamma, etc.), and this positioning dictates their chemical reactivity and biological roles. wikipedia.org

Bioisosteric Replacement: The keto group could potentially be replaced by other functional groups that can act as hydrogen bond acceptors, such as an oxime or a hydroxyl group. Such modifications would alter the electronic and steric properties and could lead to changes in activity and selectivity.

Role of the Carboxylic Acid Functionality in Molecular Recognition

The terminal carboxylic acid group is a highly polar and ionizable feature that often plays a pivotal role in the molecular recognition of ligands by their biological targets.

Key Research Findings:

Ionic Interactions and Hydrogen Bonding: At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion. This negative charge can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine. The carboxylate oxygens are also excellent hydrogen bond acceptors.

Chelation of Metal Ions: In metalloenzymes, the carboxylic acid can act as a ligand to chelate essential metal ions (e.g., Zn2+) in the active site, which is a common mechanism for enzyme inhibitors.

Pharmacokinetic Properties: The ionizable nature of the carboxylic acid group significantly influences the molecule's pharmacokinetic properties, such as solubility, absorption, and excretion. While it can enhance aqueous solubility, it can also limit passive diffusion across biological membranes.

Bioisosteric Replacement: Due to the potential for poor pharmacokinetic properties associated with carboxylic acids, medicinal chemists often explore bioisosteric replacements. drughunter.com Functional groups like tetrazoles, hydroxamic acids, or sulfonamides can mimic the acidic and hydrogen-bonding properties of a carboxylic acid while offering different physicochemical profiles. nih.govnih.govresearchgate.netacs.org

Table 3: Potential Bioisosteres for the Carboxylic Acid Group and Their Rationale

| Bioisostere | Rationale for Replacement | Potential Impact |

| Tetrazole | Similar acidity and hydrogen bonding capacity to carboxylic acid, with increased lipophilicity. | May improve membrane permeability and metabolic stability. |

| Sulfonamide | Weaker acidity, can still act as a hydrogen bond donor/acceptor. | May alter binding interactions and improve oral bioavailability. |

| Hydroxamic Acid | Can chelate metal ions and act as a hydrogen bond donor/acceptor. | Potentially useful for metalloenzyme targets. |

| Ester (Prodrug) | Masks the polar carboxylic acid to improve membrane permeability. | Requires in vivo hydrolysis to the active carboxylic acid. |

Biochemical Pathway Modulation and Cellular Responses Mediated by 8 Cyclohexyl 8 Oxooctanoic Acid

Involvement in Endogenous Metabolic Pathways

While 8-Cyclohexyl-8-oxooctanoic acid is a synthetic compound, its structural similarity to endogenous fatty acids allows it to interact with and be processed by metabolic pathways typically reserved for natural lipids. Its eight-carbon chain is analogous to that of medium-chain fatty acids (MCFAs), suggesting its entry into related metabolic processes.

As an analogue of MCFAs, this compound is anticipated to be metabolized by the enzymatic machinery responsible for the breakdown of fatty acids like octanoic acid. The liver is the primary site for the metabolism of these types of fatty acids. The introduction of the bulky cyclohexyl group in place of a terminal methyl group creates a xenobiotic molecule that challenges the normal metabolic flux, influencing the rate and products of its breakdown.

The principal catabolic pathway for fatty acids is beta-oxidation, a mitochondrial process that sequentially shortens the acyl chain. Research on fatty acids containing a cyclohexyl group indicates that they are substrates for beta-oxidation. However, the process is not as efficient as with their straight-chain counterparts. The presence of the cyclohexyl ring can impede the activity of key enzymes in the beta-oxidation spiral. Specifically, the action of hydroxyacyl-CoA dehydrogenase can be hindered by the cyclic structure, potentially slowing down the metabolic process.

The biotransformation of this compound is expected to proceed through beta-oxidation, leading to the formation of specific metabolites. For similar octanoic acid derivatives, the major metabolites identified are the result of the removal of two- and four-carbon units (as acetyl-CoA) from the carboxylic acid end of the molecule. This suggests that this compound is shortened by successive cycles of beta-oxidation. The ultimate metabolite from the side chain would be cyclohexanecarboxylic acid, following the complete cleavage of the octanoic acid portion.

| Parent Compound | Metabolite | Metabolic Process |

|---|---|---|

| This compound | 6-Cyclohexyl-6-oxohexanoic acid | Beta-oxidation |

| This compound | 4-Cyclohexyl-4-oxobutanoic acid | Beta-oxidation |

| This compound | Cyclohexanecarboxylic acid | Side-chain cleavage |

Modulation of Cellular Signaling Networks

Detailed research findings specifically documenting the effects of this compound on gene expression and cell cycle progression are not available in publicly accessible scientific literature at this time. While studies on other structurally related compounds (e.g., different cyclohexyl derivatives or other fatty acid analogues) have shown modulation of these pathways, the strict focus of this article on this compound prevents the inclusion of that data. Therefore, the following subsections cannot be populated with scientifically accurate and specific information as requested.

Information regarding the specific effects of this compound on the regulation of gene expression is not currently available.

Information regarding the specific impact of this compound on cell cycle progression is not currently available.

Research on this compound Reveals Role as a Permeation Enhancer, Lacks Evidence of Direct Signaling Interference

Intensive investigation into the biological activities of the chemical compound this compound has primarily identified its function as an intracellular permeation-enhancing agent, with a notable absence of scientific literature detailing its direct interference with specific biochemical signaling cascades, including those regulated by histone deacetylases (HDACs).

While the provided outline focuses on the modulation of biochemical pathways and cellular responses mediated by this compound, current research, predominantly found within patent literature, points towards a different primary role for this compound. Patents US9351997B2 and US20210128733A1 describe this compound as a component in co-administration strategies for therapeutic treatments, such as cancer therapy. google.comgoogle.com In these contexts, the compound is listed as an "intracellular permeation enhancing agent." google.com

The proposed mechanism suggests that this compound facilitates the passive transport of other therapeutic agents into cells. google.com This is particularly relevant for enhancing the efficacy of drugs that may have poor cell penetration. For instance, its use has been contemplated in conjunction with HDAC inhibitors, where it would serve to increase the intracellular concentration of the active drug, thereby indirectly augmenting its therapeutic effect. google.com

However, the existing body of scientific and patent literature does not provide evidence that this compound itself is an HDAC inhibitor or that it directly modulates the activity of HDACs or other components of cellular signaling pathways. Its described function is to assist in the delivery of other pharmacologically active compounds.

Preclinical Research Models and Methodologies for Investigating 8 Cyclohexyl 8 Oxooctanoic Acid S Biological Effects

In Vitro Cellular Models for Mechanistic Studies

In vitro models are fundamental for initial screening and for gaining insights into the specific cellular pathways a compound may modulate.

Currently, there is no publicly available research detailing the screening of 8-Cyclohexyl-8-oxooctanoic acid in specific enzyme inhibition or cellular activity assays. Such studies would be crucial to identify potential molecular targets and cellular responses.

The scientific literature lacks reports on studies involving this compound in either immortalized or primary cell lines. Research in this area would be essential to understand its effects on cell viability, proliferation, and other cellular functions in a controlled environment.

No investigations into the membrane transport mechanisms or cellular uptake of this compound have been published. These studies are critical for determining how the compound enters cells to exert any potential biological effects.

Animal Models for Pharmacodynamic and Metabolic Fate Research

Animal models provide a systemic context to evaluate the biological effects and metabolic journey of a compound.

While no direct studies on the metabolic fate of this compound in rodents are available, research on a structurally related compound, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, has been conducted. nih.gov In these studies, the related compound was found to be metabolized in the liver of mice and rats, with radioactivity accumulating in the liver, kidneys, and bladder, followed by rapid clearance from the liver. nih.gov This suggests that fatty acid metabolism pathways could potentially be involved in the processing of such compounds. However, it is important to note that these findings are not directly transferable to this compound due to structural differences.

There is currently no evidence in the scientific literature of this compound being evaluated in any preclinical disease models, including those for parasitic infections. Such studies would be necessary to validate any potential therapeutic targets and assess its efficacy in a disease context.

Advanced Analytical Techniques in Mechanistic Research

The exploration of a compound's biological journey, from absorption to excretion, necessitates a suite of advanced analytical tools. These techniques allow researchers to trace the molecule and its metabolic byproducts, providing a detailed picture of its interactions within a biological system.

Radiolabeling is a powerful technique used to track the in vivo distribution and metabolism of a compound. This involves chemically modifying the molecule of interest with a radioactive isotope. The radiation emitted allows for the detection and quantification of the compound and its metabolites in various tissues and fluids over time.

While specific radiolabeling studies on this compound are not prominently documented in publicly available literature, research on analogous compounds, such as 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (99mTc-CpTTOA), offers significant insights into the potential methodologies. nih.gov In a notable study, 99mTc-CpTTOA was synthesized as a radiotracer to evaluate medium-chain fatty acid metabolism in the liver. nih.gov

The synthesis of this radiotracer was achieved with a high radiochemical yield through a double ligand transfer reaction. nih.gov Subsequent in vitro testing demonstrated its stability in human serum, a critical factor for its viability as a tracer. nih.gov

Preclinical imaging studies in rats using planar imaging techniques revealed the biodistribution of the radiolabeled compound. The radioactivity was observed to accumulate in the liver, kidneys, and bladder, with rapid clearance from the liver. nih.gov This pattern is indicative of hepatic metabolism and subsequent renal excretion.

Further analysis of metabolites from the liver and urine of the animal models confirmed that the primary metabolic route for 99mTc-CpTTOA is beta-oxidation. nih.gov This process resulted in the formation of a shorter-chain metabolite, 4-cyclopentadienyltricarbonyl 99mTc 4-oxobutanoic acid (99mTc-CpTTBA). nih.gov In mouse models with chemically induced liver damage (using carbon tetrachloride), the radiotracer was retained longer in the liver, suggesting that impaired beta-oxidation, a key function of the liver, slowed down its metabolic clearance. nih.gov

These findings suggest that a similar approach using a radiolabeled version of this compound could be invaluable for elucidating its specific metabolic fate. By tracking the distribution and transformation of the radiolabeled compound, researchers could identify target organs, determine the rate and pathways of metabolism (such as beta-oxidation), and assess how these processes are affected by pathological conditions.

Interactive Data Table: Biodistribution and Metabolism of a Structurally Related Radiotracer

| Parameter | Finding | Implication for this compound Research |

| Radiotracer | 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (99mTc-CpTTOA) | A radiolabeled form of this compound could be synthesized for metabolic studies. |

| Primary Organs of Accumulation | Liver, Kidneys, Bladder nih.gov | Suggests potential for hepatic metabolism and renal excretion of this compound. |

| Metabolic Pathway | Beta-oxidation nih.gov | Indicates that beta-oxidation is a likely metabolic route for this compound. |

| Major Metabolite | 4-cyclopentadienyltricarbonyl 99mTc 4-oxobutanoic acid (99mTc-CpTTBA) nih.gov | Analysis of metabolites would be crucial to identify the specific breakdown products of this compound. |

Mass spectrometry-based metabolomics is a comprehensive analytical approach that allows for the high-throughput identification and quantification of small-molecule metabolites within a biological sample. This technique is instrumental in understanding the systemic effects of a compound by capturing a snapshot of the metabolic state of an organism or cell culture.

In the context of investigating this compound, metabolomics can provide a detailed map of the biochemical pathways it influences. By comparing the metabolic profiles of untreated and treated biological systems (e.g., cell cultures or animal models), researchers can identify specific metabolites and pathways that are significantly altered by the compound's presence.

The typical workflow for a metabolomics study involves:

Sample Preparation: Extraction of metabolites from biological samples such as plasma, urine, or cell lysates.

Data Acquisition: Analysis of the extracts using a mass spectrometer, which separates ions based on their mass-to-charge ratio, generating a complex dataset.

Data Analysis: Sophisticated bioinformatics tools are used to process the raw data, identify metabolites, and perform statistical analysis to pinpoint significant changes between experimental groups.

Interactive Data Table: Potential Application of Mass Spectrometry-Based Metabolomics to this compound Research

| Analytical Step | Description | Potential Insights for this compound |

| Metabolite Profiling | Global, untargeted analysis of all detectable small molecules in a sample. | Identification of a broad range of metabolic perturbations caused by the compound. |

| Pathway Analysis | Mapping of significantly altered metabolites onto known biochemical pathways. | Elucidation of the specific cellular processes affected, such as energy metabolism or signaling pathways. |

| Biomarker Discovery | Identification of specific metabolites that can serve as indicators of the compound's biological effect. | Discovery of potential biomarkers to monitor the activity of this compound in future studies. |

Advanced Research Perspectives and Future Directions for 8 Cyclohexyl 8 Oxooctanoic Acid

Computational Chemistry and Structural Prediction

The advancement of computational tools has provided unprecedented opportunities to explore the structural and functional aspects of chemical compounds. For 8-Cyclohexyl-8-oxooctanoic acid, these in silico approaches are pivotal in predicting its behavior and guiding further experimental research.

Molecular Modeling and Dynamics Simulations

Molecular modeling of this compound allows for the detailed visualization of its three-dimensional structure. nih.gov This is crucial for understanding how it might interact with biological macromolecules. The molecule consists of a flexible octanoic acid chain and a relatively rigid cyclohexyl group, which dictates its conformational possibilities. nih.gov

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in various environments, such as in aqueous solution or within the binding site of a protein. These simulations provide insights into the compound's conformational flexibility, solvation properties, and the energetic landscape of its interactions. By simulating the molecule's movements over time, researchers can predict its most stable conformations and how it might adapt its shape to fit into a binding pocket.

Interactive Data Table: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H24O3 | PubChem nih.gov |

| Molecular Weight | 240.34 g/mol | PubChem nih.gov |

| XLogP3-AA | 3.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 8 | PubChem nih.gov |

| Exact Mass | 240.17254462 Da | PubChem nih.gov |

| Topological Polar Surface Area | 54.4 Ų | PubChem nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the biological activity of compounds based on their physicochemical properties. For this compound and its analogs, QSAR models can be developed to correlate specific structural features with their efficacy or potency in a particular biological assay.

By systematically modifying the structure of this compound, for instance, by altering the length of the alkyl chain or substituting the cyclohexyl ring, and then measuring the biological activity of these new derivatives, a dataset can be generated. This data can then be used to build QSAR models that can predict the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process and reducing the need for extensive experimental screening.

Virtual Screening and De Novo Design Strategies

Virtual screening techniques can be employed to search large compound libraries for molecules that are structurally similar to this compound or that are predicted to bind to a specific biological target. This can be achieved through ligand-based virtual screening, which uses the known structure of this compound as a template, or structure-based virtual screening, which docks candidate molecules into the binding site of a target protein.

Furthermore, de novo design strategies can utilize the structural framework of this compound as a starting point for designing entirely new molecules. These algorithms can build novel chemical entities piece-by-piece within the constraints of a target's binding site, optimizing for favorable interactions and desired physicochemical properties.

Integration into Novel Therapeutic Modalities Research

The unique structural features of this compound make it an interesting candidate for incorporation into innovative therapeutic approaches that go beyond traditional small-molecule inhibitors.

Development as Components of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov This technology offers a powerful method for eliminating disease-causing proteins. nih.gov

The structure of this compound, with its carboxylic acid functional group and a lipophilic cyclohexyl moiety, makes it a potential building block for PROTACs. The carboxylic acid can serve as a handle for attaching a linker, which in turn would be connected to a ligand that binds to a specific E3 ligase. The cyclohexyl end of the molecule could potentially be modified to bind to a protein of interest. For instance, derivatives like 8-Bromooctanoic acid are already utilized as PROTAC linkers in the synthesis of degraders for targets like CYP1B1. medchemexpress.com The development of a PROTAC based on the this compound scaffold could lead to the selective degradation of specific target proteins. rsc.org

Exploration as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein. The development of this compound and its derivatives as chemical probes could help in identifying and validating new drug targets.

By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the this compound scaffold, researchers can visualize its localization within cells and identify its binding partners. For example, a related compound, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, has been synthesized and evaluated as a radiotracer for studying fatty acid metabolism. nih.gov This demonstrates the potential of using modified oxooctanoic acids to probe biological pathways. These probes can be instrumental in understanding the function of specific proteins in health and disease, paving the way for the development of novel therapeutics.

Translational Research Implications within Academic Frameworks

The unique structural characteristics of this compound, featuring a terminal cyclohexyl group, position it as a molecule of significant interest for translational research within academic settings. While direct clinical applications have yet to be established, its potential as a research tool and a modulator of metabolic pathways offers several avenues for investigation, particularly in the context of metabolic diseases and oncology.

The primary translational relevance of this compound lies in its potential to serve as a probe for studying fatty acid metabolism. The process of beta-oxidation is a cornerstone of cellular energy homeostasis, and its dysregulation is implicated in a variety of pathological states, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. plos.orgplos.org The structural similarity of this compound to naturally occurring fatty acids suggests that it may be a substrate for the enzymes involved in beta-oxidation. nih.gov Research on a structurally related compound, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, has demonstrated the utility of such modified fatty acids in evaluating fatty acid metabolism in the liver. This radiolabeled analog was shown to undergo beta-oxidation, indicating that the core structure is recognized by the metabolic machinery. This provides a strong rationale for exploring this compound as a tool to investigate the kinetics and regulation of fatty acid oxidation in various cell types and tissues.

Furthermore, the introduction of the cyclohexyl group presents a modification that could influence its metabolic fate and biological activity. Modified fatty acids are an area of active investigation for their therapeutic potential. nih.gov By altering the structure of natural fatty acids, researchers aim to create compounds with enhanced metabolic stability or novel biological activities. For instance, some modified fatty acids have been shown to target key cellular signaling pathways, including those involving histone deacetylases and nuclear hormone receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are critical regulators of lipid and glucose metabolism, and their activation by fatty acids and their derivatives is a key area of research for the development of drugs for metabolic disorders. nih.gov Future academic research could focus on whether this compound or its metabolites can interact with and modulate the activity of PPAR isoforms, which would have significant translational implications.

The potential for this compound to be used in the study of disease models is another important aspect of its translational promise. For example, in cancer cells, which often exhibit altered lipid metabolism, this compound could be used to probe the reliance of these cells on fatty acid oxidation for energy and biomass production. By understanding how cancer cells process this modified fatty acid, researchers may uncover new therapeutic targets.

The table below summarizes the potential areas of translational research for this compound within academic frameworks.

| Research Area | Potential Application of this compound | Rationale |

| Metabolic Disease Research (Obesity, Type 2 Diabetes) | As a substrate to study the kinetics and regulation of fatty acid beta-oxidation. | Structural similarity to natural fatty acids and evidence from radiolabeled analogs suggest it is a likely substrate for metabolic enzymes. nih.gov |

| To investigate the role of modified fatty acids in modulating metabolic pathways. | The cyclohexyl group may confer unique metabolic properties or biological activities. nih.gov | |

| Oncology Research | As a tool to probe the metabolic flexibility of cancer cells. | Cancer cells often have altered lipid metabolism, and understanding how they process this modified fatty acid could reveal vulnerabilities. |

| Drug Discovery and Development | As a lead compound for the development of novel therapeutics targeting metabolic pathways. | Modified fatty acids have shown potential as anticancer agents and modulators of lipid metabolism. nih.gov |

| To explore interactions with nuclear receptors like PPARs. | PPARs are key regulators of lipid metabolism and are important drug targets. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 8-cyclohexyl-8-oxooctanoic acid, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : Synthesis typically involves cyclohexane derivatives and oxoacid precursors through ketone formation or ester hydrolysis. Optimization includes:

- Catalyst screening : Test transition-metal catalysts (e.g., Pd or Cu) for coupling efficiency .

- Solvent effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents to improve yield .

- Temperature gradients : Use controlled heating (40–80°C) to minimize side reactions. Monitor progress via TLC or HPLC .

- Safety : Conduct reactions in fume hoods with PPE (gloves, goggles) as per safety protocols for similar oxoacids .

Q. What safety protocols and handling precautions are critical when working with this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for volatile steps (e.g., solvent evaporation) to prevent inhalation risks .

- Waste disposal : Segregate acidic waste and neutralize before disposal, following institutional guidelines for cyclohexane derivatives .

- Emergency measures : Maintain eyewash stations and neutralize spills with inert absorbents (e.g., vermiculite) .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral benchmarks should researchers expect?

- Methodological Answer :

- NMR : Expect δ 1.2–1.8 ppm (cyclohexyl protons) and δ 2.4–2.8 ppm (α-protons to carbonyl) in NMR. NMR should show ~210 ppm (ketone) and ~180 ppm (carboxylic acid) .

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~2500–3300 cm (broad O-H from carboxylic acid) .

- Mass spectrometry : Look for molecular ion [M+H] at m/z 228.3 (CHO) and fragmentation patterns matching cyclohexyl cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?

- Methodological Answer :

- Cross-validation : Compare DFT calculations (e.g., Gaussian or ORCA) of reaction pathways with experimental kinetics. Adjust parameters like solvent dielectric constant in simulations .

- Isotopic labeling : Use -labeled cyclohexyl groups to trace reaction intermediates via NMR or MS .

- Error analysis : Quantify discrepancies using root-mean-square deviation (RMSD) between predicted and observed activation energies .

Q. What methodological approaches are recommended for investigating the acid's stability under various experimental conditions (pH, temperature, solvent systems)?

- Methodological Answer :

- Accelerated degradation studies : Incubate samples at 40–60°C and pH 2–12 for 1–4 weeks. Monitor degradation via HPLC-UV .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C. Use Q factor for temperature dependence .

- Solvent compatibility : Test stability in DMSO, ethanol, and aqueous buffers. Use FTIR to detect esterification or decarboxylation .

Q. What advanced statistical methods are appropriate for validating purity assessments and quantifying isomeric impurities?

- Methodological Answer :

- Multivariate analysis : Apply PCA (principal component analysis) to NMR or MS datasets to distinguish impurities .

- Limit of detection (LOD) : Calculate via signal-to-noise ratios (S/N ≥ 3) in chromatograms. Use standard addition methods for quantification .

- Error propagation : Report uncertainty in purity values using confidence intervals (95% CI) from triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.